N-(sec-butyl)-N'-(3-fluoro-4-methylphenyl)urea
Overview
Description
N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a secondary butyl group and a 3-fluoro-4-methylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with sec-butyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding urea oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Urea oxides.
Reduction: Amines.
Substitution: Substituted ureas with various functional groups.
Scientific Research Applications
N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(sec-butyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(sec-butyl)-N’-(3-methylphenyl)urea: Lacks the fluorine atom, only has a methyl group.
N-(sec-butyl)-N’-(3-fluorophenyl)urea: Similar but without the methyl group.
Uniqueness: N-(sec-butyl)-N’-(3-fluoro-4-methylphenyl)urea is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-butan-2-yl-3-(3-fluoro-4-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-4-9(3)14-12(16)15-10-6-5-8(2)11(13)7-10/h5-7,9H,4H2,1-3H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTPDAWBLAFDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC(=C(C=C1)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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